4-Chloro-2-fluoro-3-methoxyphenylacetonitrile
Overview
Description
4-Chloro-2-fluoro-3-methoxyphenylacetonitrile is an organic compound with the molecular formula C9H7ClFNO. It is a solid at ambient temperature and has a molecular weight of 199.61 g/mol . This compound is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
The synthesis of 4-Chloro-2-fluoro-3-methoxyphenylacetonitrile typically involves the reaction of 4-chloro-2-fluoro-3-methoxybenzaldehyde with a suitable nitrile source under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. The reaction conditions often include the use of solvents, catalysts, and controlled temperature and pressure to facilitate the reaction.
Chemical Reactions Analysis
4-Chloro-2-fluoro-3-methoxyphenylacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids or amides.
Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-2-fluoro-3-methoxyphenylacetonitrile is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-3-methoxyphenylacetonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used. For example, in biochemical studies, it may interact with enzymes or receptors, affecting their activity and leading to specific biological outcomes.
Comparison with Similar Compounds
4-Chloro-2-fluoro-3-methoxyphenylacetonitrile can be compared with similar compounds such as:
4-Chloro-2-fluoro-3-methoxybenzaldehyde: A precursor in its synthesis.
3-Chloro-4-fluorophenol: Another compound with similar functional groups used in different chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which makes it suitable for particular synthetic applications and research studies.
Properties
IUPAC Name |
2-(4-chloro-2-fluoro-3-methoxyphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFNO/c1-13-9-7(10)3-2-6(4-5-12)8(9)11/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSFOSWMRVGGIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)CC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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